1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Catalog No.
S822297
CAS No.
1989659-75-7
M.F
C13H19ClN2
M. Wt
238.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochlori...

CAS Number

1989659-75-7

Product Name

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

IUPAC Name

1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H

InChI Key

NALGJLJNZAKJTK-UHFFFAOYSA-N

SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a chemical compound with the molecular formula C13H18N2HClC_{13}H_{18}N_{2}\cdot HCl and a molecular weight of 202.3 g/mol. It is known for its complex bicyclic structure, which includes an octahydropyrrole moiety fused to a pyrrole ring. This compound is recognized for its potential in medicinal chemistry, particularly in the synthesis of quinolone antibacterial agents .

The chemical reactivity of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can be attributed to its functional groups. It can undergo various reactions typical of nitrogen-containing heterocycles, including:

  • Alkylation: The nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for alkylation reactions.
  • Reduction: The compound can be reduced to yield derivatives with different saturation levels.
  • Acylation: The presence of the nitrogen atoms allows for acylation reactions, which can modify the compound's pharmacological properties.

These reactions are instrumental in developing derivatives with enhanced biological activity or altered pharmacokinetic profiles.

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride has shown promise in various biological assays. It is particularly noted for its antibacterial properties, making it a candidate for the development of new antibiotics. Its mechanism of action may involve interference with bacterial cell wall synthesis or other critical cellular processes. Research indicates that compounds with similar structures often exhibit significant activity against Gram-positive and Gram-negative bacteria .

The synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves several steps:

  • Formation of the Pyrrole Ring: Starting from suitable precursors, the pyrrole ring is formed through cyclization reactions.
  • Hydrogenation: The resulting compound may undergo hydrogenation to achieve the octahydro configuration.
  • Benzylation: The introduction of the benzyl group is achieved through nucleophilic substitution or other coupling reactions.
  • Hydrochlorination: Finally, hydrochloric acid is added to form the hydrochloride salt, enhancing solubility and stability.

These methods highlight the compound's synthetic versatility and potential for modification .

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride has several applications:

  • Pharmaceutical Development: Its primary application lies in medicinal chemistry as a precursor for synthesizing novel antibacterial agents.
  • Research Tool: It serves as a chemical probe in biological studies to elucidate mechanisms of action in microbial resistance.
  • Chemical Intermediates: It can be utilized in synthesizing other complex organic molecules due to its unique structural features .

Interaction studies involving 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride focus on its binding affinity and efficacy against various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound interacts with bacterial enzymes or receptors.
  • In Vitro Assays: To evaluate its antibacterial activity against different strains and determine its minimum inhibitory concentration (MIC).
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

These investigations are crucial for understanding the compound's therapeutic potential and safety profile .

Several compounds share structural similarities with 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Benzyl-octahydropyrrolo[3,4-b]pyridine128740-14-70.98
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine1354621-59-20.93
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride1062580-52-20.91
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine1235437-44-10.90

Uniqueness

What sets 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride apart from these similar compounds is its unique bicyclic structure that combines both octahydro and pyrrole functionalities. This configuration may contribute to distinct biological activities and pharmacological profiles that are not fully replicated by other compounds listed above.

The historical foundation of pyrrole chemistry traces back to 1834 when F. F. Runge first detected pyrrole as a constituent of coal tar. The compound was subsequently isolated from the pyrolysate of bone in 1857, with its name derived from the Greek word "pyrrhos" meaning "reddish" or "fiery," reflecting the characteristic red color it imparts to wood when treated with hydrochloric acid. This early discovery established the groundwork for the extensive exploration of pyrrole-containing compounds that would follow.

The development of more complex pyrrolo systems, including the [3,4-b]pyrrole scaffold, emerged through systematic synthetic efforts in the mid-to-late twentieth century. Research groups began exploring fused ring systems that incorporated the pyrrole motif, recognizing the potential for enhanced biological activity and synthetic versatility. The octahydropyrrolo[3,4-b]pyrrole framework specifically gained attention due to its rigid bicyclic structure, which provides conformational constraint beneficial for molecular recognition processes.

Patent literature from the early 2000s demonstrates the growing interest in octahydropyrrolo[3,4-b]pyrrole derivatives, with several pharmaceutical companies investigating these compounds as potential therapeutic agents. The systematic exploration of substitution patterns on the octahydropyrrolo[3,4-b]pyrrole core led to the identification of compounds with selective receptor binding properties, particularly in the field of neuroscience research.

The benzyl-substituted variant, 1-benzyloctahydropyrrolo[3,4-b]pyrrole, emerged as a compound of particular interest due to the benzyl group's ability to modulate both pharmacokinetic and pharmacodynamic properties. The incorporation of the benzyl substituent provides additional aromatic interactions and influences the overall three-dimensional shape of the molecule, factors that prove crucial for biological activity.

Nomenclature and Classification within Heterocyclic Chemistry

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically categorized as a bicyclic pyrrolidine derivative. The systematic nomenclature reflects the compound's structural complexity, with the octahydro prefix indicating complete saturation of the bicyclic system. According to PubChem nomenclature standards, the compound carries the systematic name 1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole, though alternative naming conventions may refer to it as the [3,4-b] isomer depending on ring numbering schemes.

The molecular formula C13H18N2 for the free base indicates thirteen carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 202.30 grams per mole. The hydrochloride salt form adds a chloride anion and proton, modifying the overall molecular composition and enhancing water solubility characteristics.

The Chemical Abstracts Service has assigned the registry number 132414-50-7 to this compound, providing a unique identifier for database searches and regulatory purposes. This CAS number facilitates accurate identification across scientific literature and commercial sources, preventing confusion with structurally related compounds.

Within the broader classification system, the compound falls under the category of specialty chemicals and is recognized as a valuable building block for synthetic organic chemistry applications. The bicyclic nature of the molecule, combined with the presence of two nitrogen atoms, places it in the important class of diamine scaffolds that have proven useful for constructing various receptor ligands.

Significance in Synthetic Organic and Medicinal Chemistry

The octahydropyrrolo[3,4-b]pyrrole scaffold has demonstrated remarkable versatility in medicinal chemistry applications, serving as a privileged structure for the development of bioactive compounds. Research has shown that modifications to this core structure can yield compounds with diverse therapeutic targets, including nicotinic acetylcholine receptors, where substitution patterns can switch selectivity between different receptor subtypes.

The significance of this scaffold in synthetic chemistry stems from its ability to provide conformational rigidity while maintaining sufficient flexibility for molecular recognition. The bicyclic framework constrains the overall molecular geometry, which can lead to enhanced binding selectivity and improved pharmacokinetic properties compared to more flexible analogs. This structural feature has made octahydropyrrolo[3,4-b]pyrrole derivatives attractive targets for pharmaceutical research.

Synthetic methodologies for accessing the octahydropyrrolo[3,4-b]pyrrole core have evolved significantly, with researchers developing efficient routes through various cyclization strategies. The [3+2] cycloaddition approach has proven particularly successful, allowing for the construction of the bicyclic system from readily available starting materials. These synthetic advances have made the scaffold more accessible for medicinal chemistry exploration.

The benzyl substituent in 1-benzyloctahydropyrrolo[3,4-b]pyrrole provides additional synthetic handles for further derivatization while contributing to the compound's overall lipophilicity and membrane permeability characteristics. This substitution pattern has been incorporated into various drug discovery programs targeting central nervous system disorders and other therapeutic areas.

Patent literature reveals extensive investigation of octahydropyrrolo[3,4-b]pyrrole derivatives as potential treatments for conditions ranging from cognitive disorders to inflammatory diseases. The structural diversity achievable through substitution of the core scaffold has enabled researchers to fine-tune selectivity profiles and optimize pharmacological properties for specific therapeutic applications.

Current Research Landscape and Academic Interest

Contemporary research in octahydropyrrolo[3,4-b]pyrrole chemistry spans multiple disciplines, with significant contributions from synthetic methodology development, medicinal chemistry, and chemical biology. Recent publications demonstrate continued interest in exploring new synthetic routes to access diversely substituted analogs of the core scaffold.

The field has witnessed considerable advancement in stereoselective synthesis methodologies, with researchers developing approaches that provide access to specific stereoisomers of octahydropyrrolo[3,4-b]pyrrole derivatives. These developments are crucial given that the biological activity of such compounds often depends heavily on stereochemical configuration.

Research Focus AreaRecent DevelopmentsKey Applications
Synthetic MethodologyStereoselective [3+2] cycloaddition reactionsAccess to enantiomerically pure compounds
Medicinal ChemistryReceptor subtype selectivity studiesNeuroscience drug discovery
Chemical BiologyStructure-activity relationship investigationsTarget identification and validation
Materials ScienceIncorporation into functional materialsSpecialty chemical applications

Current academic interest extends beyond traditional pharmaceutical applications, with researchers exploring the utility of octahydropyrrolo[3,4-b]pyrrole derivatives in materials science and catalysis. The rigid bicyclic framework provides opportunities for creating well-defined molecular architectures with potential applications in supramolecular chemistry and nanotechnology.

The availability of 1-benzyloctahydropyrrolo[3,4-b]pyrrole through commercial sources has facilitated broader research adoption, with suppliers like Sigma-Aldrich providing research-grade material for academic and industrial investigations. This accessibility has enabled more research groups to explore the compound's potential applications across diverse scientific disciplines.

Recent patent activity indicates sustained commercial interest in octahydropyrrolo[3,4-b]pyrrole derivatives, with pharmaceutical companies continuing to file intellectual property covering novel synthetic methods and therapeutic applications. This ongoing patent landscape suggests that the field remains active and that significant commercial potential exists for compounds based on this scaffold.

The integration of computational chemistry approaches with experimental research has enhanced understanding of structure-activity relationships within the octahydropyrrolo[3,4-b]pyrrole series. Molecular modeling studies provide insights into binding modes and conformational preferences that guide rational drug design efforts targeting specific biological systems.

Dates

Modify: 2023-08-16

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